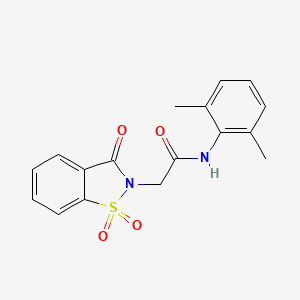

N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the amide nitrogen and a 1,2-benzothiazol-2(3H)-yl moiety substituted with a sulfone (dioxido) and oxo group at the 3-position.

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-6-5-7-12(2)16(11)18-15(20)10-19-17(21)13-8-3-4-9-14(13)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYWNQWPWIICKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with a benzothiazole derivative under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has shown promise in several areas of medicinal chemistry:

1. Antimicrobial Activity:

Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents. Its structural components suggest potential interactions with microbial enzymes that are crucial for their survival.

2. Enzyme Inhibition:

Studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways linked to various diseases. For instance, it may inhibit enzymes that play roles in cancer progression or metabolic disorders.

3. Binding Affinity Studies:

The compound is being investigated for its binding affinity to various receptors and proteins. Understanding these interactions can elucidate its mechanism of action and therapeutic potential.

Materials Science Applications

In addition to its medicinal uses, this compound has applications in materials science:

1. Polymer Chemistry:

Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance the mechanical properties or introduce specific functionalities to the materials.

2. Photonic Applications:

The compound's ability to absorb light at specific wavelengths makes it suitable for photonic applications, where it can be used in sensors or as a component in optical devices.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria compared to controls.

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction between this compound and specific metabolic enzymes revealed that it could effectively inhibit enzyme activity related to cancer metabolism pathways.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Electronic and Steric Effects

- Sulfone vs. Amine/Chloro Groups: The sulfone group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to the diethylamino group in C₁₄H₂₂N₂O or the chloro substituent in C₁₃H₁₇ClN₂O₂. This may improve water solubility and target binding specificity .

- Heterocyclic Moieties : The benzothiazolyl dioxido group offers a rigid, planar structure distinct from the thiazole (C₁₁H₈Cl₂N₂OS) or pyrazole (C₁₇H₁₉N₅O) rings. Such rigidity could influence pharmacokinetic properties like metabolic stability .

Research Findings and Implications

Crystallographic Insights

While crystallographic data for the target compound are unavailable, analogs like C₁₁H₈Cl₂N₂OS demonstrate hydrogen-bonding networks (N–H⋯N) that stabilize crystal packing.

Toxicity and Environmental Impact

Chloroacetamides (e.g., propachlor) are associated with environmental persistence. The sulfone group in the target compound could reduce bioaccumulation due to higher polarity, though empirical studies are needed .

Biological Activity

N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety combined with an acetamide functional group , contributing to its stability and biological activity. Its molecular formula is , with a molecular weight of approximately 427.5 g/mol. The presence of the dimethylphenyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of several bacterial and fungal species. For instance, compounds structurally similar to it have shown significant antimicrobial properties against pathogens such as Escherichia coli and Candida albicans .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects against tumorigenic cell lines. In vitro studies have demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating potential as an anticancer agent .

- Enzyme Inhibition : Interaction studies reveal that this compound may inhibit specific enzymes involved in metabolic pathways related to various diseases. Its mechanism likely involves binding to these enzymes and modulating their activity .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The compound binds to specific receptors or enzymes, altering their function.

- Modulation of Pathways : By inhibiting certain metabolic pathways, it can affect cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Research Findings and Case Studies

A review of literature reveals several important findings regarding the biological activity of this compound:

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves coupling a 2,6-dimethylphenylacetamide derivative with a functionalized benzothiazolone moiety. A validated method (adapted from analogous compounds) uses carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane at low temperatures (273 K) to activate the carboxylic acid intermediate. Triethylamine is added to neutralize HCl byproducts, and the reaction proceeds for 3 hours with stirring. Post-reaction purification involves extraction with dichloromethane, washing with saturated NaHCO₃, and recrystallization from methanol/acetone mixtures .

Basic: How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Structural confirmation requires a multi-technique approach:

- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for benzothiazole and dimethylphenyl groups) and acetamide NH signals (δ ~10 ppm).

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., the benzothiazole ring twisted ~79.7° relative to the acetamide group). Hydrogen-bonding patterns (N–H⋯N interactions) and packing stability can be quantified via R2,2(8) graph-set motifs .

- IR : Confirm carbonyl stretches (C=O at ~1668 cm⁻¹) and sulfone vibrations (S=O at ~1267 cm⁻¹) .

Basic: What biological activities are reported for benzothiazole-acetamide derivatives, and what assays evaluate these?

Benzothiazole-acetamides exhibit antimicrobial, antifungal, and analgesic properties. Standard assays include:

- Antibacterial : Broth microdilution (MIC against Staphylococcus aureus and Escherichia coli) .

- Enzyme inhibition : Cyclooxygenase (COX-1/COX-2) assays for anti-inflammatory potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Advanced: How can reaction parameters be optimized to improve scalability and purity?

- Catalyst screening : Replace EDC·HCl with more efficient coupling agents (e.g., HATU) to reduce side reactions.

- Solvent optimization : Test polar aprotic solvents (DMF, THF) for better solubility of intermediates.

- Temperature control : Gradual warming (273 K → 298 K) post-activation to enhance reaction rates without decomposition.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher recovery .

Advanced: What crystallographic insights inform intermolecular interactions and co-crystal design?

X-ray studies reveal:

- Hydrogen bonds : N–H⋯N (2.8–3.0 Å) and C–H⋯O (3.1–3.3 Å) interactions stabilize dimeric structures.

- π-π stacking : Benzothiazole and phenyl rings exhibit face-to-edge interactions (3.6–3.9 Å), suggesting potential co-crystal formation with π-acidic partners (e.g., nitroaromatics) .

- S⋯S interactions : Non-classical S⋯S contacts (3.6 Å) contribute to crystal packing .

Advanced: How can discrepancies in biological activity data across studies be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring enhance antibacterial activity but reduce solubility) .

- Assay standardization : Control variables like cell line origin (e.g., E. coli ATCC 25922 vs. clinical isolates) and incubation time (24 vs. 48 hours).

- Metabolic stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic limitations .

Advanced: What strategies enhance pharmacokinetic properties while maintaining bioactivity?

- Solubility modulation : Introduce polar groups (e.g., methoxy or hydroxyl) on the benzothiazole ring without disrupting hydrogen-bond donors .

- Prodrug design : Esterify the acetamide carbonyl to improve membrane permeability, with enzymatic hydrolysis restoring activity in vivo.

- Adamantyl substitution : Bulky hydrophobic groups (e.g., adamantane) enhance blood-brain barrier penetration for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.